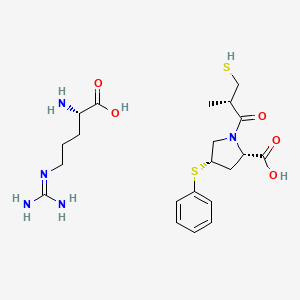

Zofenoprilat arginine

Description

This compound is the arginine salt of zofenoprilat, a sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Zofenoprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Zofenoprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

Propriétés

Numéro CAS |

81872-09-5 |

|---|---|

Formule moléculaire |

C21H33N5O5S2 |

Poids moléculaire |

499.7 g/mol |

Nom IUPAC |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H19NO3S2.C6H14N4O2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11;7-4(5(11)12)2-1-3-10-6(8)9/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t10-,12+,13+;4-/m10/s1 |

Clé InChI |

OSKWTWSFSUAPKP-KQUFBQNASA-N |

SMILES isomérique |

C[C@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2.C(C[C@@H](C(=O)O)N)CN=C(N)N |

SMILES canonique |

CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2.C(CC(C(=O)O)N)CN=C(N)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(1(S*),2alpha,4alpha)-isomer of SQ 26703 SQ 26703 SQ-26,703 zofenopril-SH zofenopril-SH cpd with arginine |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Sulfhydryl Group Antioxidant Activity in Zofenoprilat

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zofenoprilat (B1230023), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril (B1663440), is distinguished by the presence of a sulfhydryl (-SH) group. This functional group imparts significant antioxidant properties that complement its primary ACE-inhibiting activity, contributing to its notable cardioprotective and vasoprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant mechanisms of zofenoprilat's sulfhydryl group, detailing its direct free-radical scavenging capabilities and its modulation of crucial signaling pathways. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key molecular interactions.

Direct Antioxidant Activity: Free Radical Scavenging

The sulfhydryl group of zofenoprilat is a potent electron donor, enabling it to directly neutralize a variety of reactive oxygen species (ROS). This direct scavenging activity is a key feature that distinguishes it from non-sulfhydryl ACE inhibitors.[3] In vitro studies have demonstrated the efficacy of sulfhydryl-containing ACE inhibitors, including zofenopril, in scavenging non-superoxide free radicals.[1]

Table 1: Summary of Direct Antioxidant Activities of Sulfhydryl-Containing ACE Inhibitors

| Target Radical/Species | Assay Method | Compound(s) Tested | Concentration | Result | Reference |

| Non-superoxide free radicals | Photooxidation of dianisidine | Zofenopril, Captopril, Fentiapril | 4 x 10⁻⁵ M | Effective scavengers | [1] |

| Malondialdehyde (MDA) | Thiobarbituric Acid Reactive Substances (TBARS) | Zofenopril | 15 to 30 mg/day (in vivo) | Significant reduction in plasma MDA levels | [4] |

| 8-isoprostanes | Immunoassay | Zofenopril | 15 to 30 mg/day (in vivo) | Normalization of plasma 8-isoprostane levels | [4] |

Indirect Antioxidant and Vasoprotective Mechanisms: Modulation of Signaling Pathways

Beyond direct scavenging, the sulfhydryl group of zofenoprilat plays a crucial role in modulating signaling pathways that enhance endogenous antioxidant defenses and promote vasodilation.

Nitric Oxide (NO) Signaling Pathway

Zofenoprilat enhances the bioavailability of nitric oxide (NO), a critical signaling molecule in vasodilation and endothelial function.[2] This is achieved through the activation of endothelial nitric oxide synthase (eNOS). The proposed mechanism involves the activation of the Akt/eNOS/ERK1/2 signaling cascade.[5]

References

- 1. Antioxidant effects of angiotensin-converting enzyme (ACE) inhibitors: free radical and oxidant scavenging are sulfhydryl dependent, but lipid peroxidation is inhibited by both sulfhydryl- and nonsulfhydryl-containing ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfhydryl angiotensin-converting enzyme inhibition induces sustained reduction of systemic oxidative stress and improves the nitric oxide pathway in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of zofenoprilat as an inducer of functional angiogenesis through increased H2S availability - PMC [pmc.ncbi.nlm.nih.gov]

Zofenoprilat Arginine as an Apoptosis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of zofenoprilat (B1230023) arginine's role as a potent inhibitor of apoptosis. Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril (B1663440), exhibits significant cytoprotective effects that extend beyond its primary antihypertensive function.[1][2][3] A key structural feature, the sulfhydryl (-SH) group, endows it with unique antioxidant and cardioprotective properties, which are central to its anti-apoptotic mechanisms.[3][4] This document details the molecular pathways, summarizes quantitative data from key studies, outlines experimental protocols, and provides visual diagrams of the core signaling cascades involved.

Core Mechanisms of Apoptosis Inhibition

Zofenoprilat's ability to inhibit apoptosis is not mediated by a single mechanism but rather through a multi-faceted approach involving the modulation of several critical signaling pathways.

1. H₂S-Mediated Cytoprotection

A primary mechanism, particularly in the context of doxorubicin-induced cardiotoxicity, involves the hydrogen sulfide (B99878) (H₂S) signaling pathway.[4] Zofenoprilat has been shown to upregulate the expression of cystathionine (B15957) γ-lyase (CSE), a key enzyme responsible for endogenous H₂S production in vascular endothelial cells.[4] The resulting increase in H₂S availability confers a powerful protective effect. This H₂S-dependent mechanism is distinct from the prosurvival pathways involving PI-3K-dependent eNOS activation.[4]

The generated H₂S intervenes in the apoptotic cascade by preventing:

-

p53 Activation: It blocks the activation of the tumor suppressor protein p53, a critical regulator of apoptosis.[4]

-

Caspase-3 Cleavage: It inhibits the cleavage and, therefore, the activation of caspase-3, an executioner caspase that plays a central role in the final stages of apoptotic cell death.[4]

This protective action preserves endothelial cell survival and function without interfering with the desired anti-tumor activities of agents like doxorubicin (B1662922).[4]

2. Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a fundamental signaling cascade that promotes cell survival and inhibits apoptosis.[5][6] Zofenopril has been shown to suppress the PI3K/Akt signaling cascade in the context of tumor progression, but its modulation of this pathway is critical for its anti-apoptotic effects in non-cancerous cells, such as endothelial cells.[5][6][7]

Akt, the central kinase in this pathway, promotes cell survival by:

-

Inactivating Pro-Apoptotic Proteins: Akt can phosphorylate and thereby deactivate pro-apoptotic members of the Bcl-2 family, such as BAD and BAX.[5][6]

-

Upregulating Anti-Apoptotic Proteins: It can increase the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][6]

-

Inhibiting NF-κB: Akt activation can lead to the degradation of IκB, releasing the transcription factor NF-κB. While NF-κB is pro-inflammatory, in some contexts, it can transcribe anti-apoptotic genes. Conversely, zofenoprilat's antioxidant action has been shown to reduce NF-κB activation, suggesting a context-dependent role.[8] In Ehrlich solid carcinoma models, zofenopril administration led to a significant decrease in the phosphorylation of PI3K and Akt.[5][7]

3. Antioxidant Effects and Reduction of Oxidative Stress

The sulfhydryl group in zofenoprilat's structure makes it a potent antioxidant.[1][2] This is a key advantage over non-sulfhydryl ACE inhibitors like enalaprilat.[8] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major trigger for apoptosis.

Zofenoprilat mitigates oxidative stress-induced apoptosis by:

-

Scavenging Free Radicals: It directly reduces intracellular ROS and superoxide (B77818) formation.[8]

-

Preserving Intracellular Antioxidants: It decreases the consumption of glutathione (B108866) (GSH), a critical intracellular antioxidant.[8][9]

-

Inhibiting NF-κB Activation: By reducing ROS, zofenoprilat prevents the activation of the redox-sensitive transcription factor NF-κB, which is instrumental in expressing pro-inflammatory and pro-apoptotic molecules.[8]

Data Presentation: Quantitative Efficacy

The anti-apoptotic effects of zofenoprilat have been quantified in various experimental models. The tables below summarize key findings.

Table 1: Effects of Zofenoprilat on Apoptotic Markers in Doxorubicin-Treated Endothelial Cells

| Parameter | Treatment Condition | Result | Reference |

| Cell Survival | Doxorubicin vs. Doxorubicin + Zofenoprilat | Zofenoprilat prevents doxorubicin-impaired cell survival. | [4] |

| p53 Activation | Doxorubicin vs. Doxorubicin + Zofenoprilat | Zofenoprilat prevents ERK1/2-related p53 activation. | [4] |

| Caspase-3 Cleavage | Doxorubicin vs. Doxorubicin + Zofenoprilat | Zofenoprilat prevents the induction of caspase-3 cleavage. | [4] |

Table 2: Zofenoprilat's Influence on Signaling Protein Expression and Oxidative Stress

| Parameter | Treatment Condition | Result | Reference |

| CSE Protein Levels | Zofenoprilat (10 μM, 4h) | Upregulated CSE protein levels. | [4] |

| Intracellular ROS | ox-LDL/TNF-α vs. ox-LDL/TNF-α + Zofenoprilat | Significant, dose-dependent reduction in ROS (P < .001). | [8] |

| NF-κB Activation | ox-LDL/TNF-α vs. ox-LDL/TNF-α + Zofenoprilat | Dose-dependent reduction in NF-κB activation (P < .001). | [8] |

| Bcl-2 Gene Expression | Ehrlich Solid Tumor + Zofenopril | Downregulated tumor gene expression of Bcl-2. | [7][10] |

| BAX Gene Expression | Ehrlich Solid Tumor + Zofenopril | Upregulated pro-apoptotic gene BAX. | [7][10] |

Experimental Protocols

The following section details common methodologies used to investigate the anti-apoptotic effects of zofenoprilat arginine.

1. Cell Culture and Apoptosis Induction

-

Cell Lines: Primary Human Umbilical Vein Endothelial Cells (HUVECs) or Coronary Venular Endothelial Cells (CVECs) are commonly used to model the vascular endothelium.[4][8]

-

Culture Conditions: Cells are maintained in standard endothelial cell growth medium supplemented with growth factors and fetal bovine serum at 37°C in a humidified 5% CO₂ atmosphere.

-

Induction of Apoptosis: Apoptosis is frequently induced by exposing cells to known stressors such as the chemotherapeutic agent doxorubicin or by inducing oxidative stress with oxidized low-density lipoprotein (ox-LDL) and tumor necrosis factor-alpha (TNF-α).[4][8]

2. Cell Survival and Viability Assays

-

Method: Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting using a hemocytometer and Trypan Blue exclusion to differentiate live from dead cells.

-

Procedure: Cells are seeded in multi-well plates, pre-treated with various concentrations of zofenoprilat, and then exposed to the apoptotic stimulus. After incubation, the appropriate assay reagent is added, and viability is quantified spectrophotometrically.

3. Western Blotting for Protein Expression

-

Purpose: To detect and quantify the expression levels of key proteins in the apoptotic and survival pathways (e.g., CSE, p53, cleaved caspase-3, total and phosphorylated Akt, Bcl-2, BAX).[4][7]

-

Protocol:

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

-

4. Caspase-3 Activity Assay

-

Purpose: To directly measure the activity of the executioner caspase-3.

-

Method: A fluorogenic assay is typically used.

-

Procedure: Cell lysates are incubated with a specific caspase-3 substrate, such as Ac-DEVD-AMC. Cleavage of the substrate by active caspase-3 releases the fluorescent group (AMC), and the increase in fluorescence is measured over time using a fluorometer. The activity is normalized to the total protein content of the lysate.[11][12]

Conclusion and Future Directions

This compound demonstrates robust anti-apoptotic activity, primarily through its unique sulfhydryl group, which drives potent antioxidant effects and modulates the H₂S and PI3K/Akt signaling pathways. Its ability to protect endothelial cells from apoptosis induced by chemotherapeutic agents and oxidative stress highlights its therapeutic potential beyond blood pressure control, particularly in cardioprotection.[3][4][13]

For drug development professionals, zofenoprilat serves as a compelling example of a multi-functional therapeutic agent. Future research should focus on further elucidating the context-dependent modulation of the PI3K/Akt pathway and exploring the efficacy of zofenoprilat in other apoptosis-driven pathologies. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for scientists aiming to build upon the current understanding of this promising cytoprotective compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zofenopril: Blood pressure control and cardio-protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. Zofenopril inhibits the expression of adhesion molecules on endothelial cells by reducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Zofenopril antitumor activity in mice bearing Ehrlich solid carcinoma: Modulation of PI3K/AKT signaling pathway | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 11. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of caspase-3 activity and apoptosis in MDA-MB-468 cells by N(omega)-hydroxy-L-arginine, an inhibitor of arginase, is not solely dependent on reduction in intracellular polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardioprotective effects of zofenopril, a new angiotensin-converting enzyme inhibitor, on doxorubicin-induced cardiotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Zofenoprilat Arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenopril (B1663440) is a potent, third-generation angiotensin-converting enzyme (ACE) inhibitor approved for the treatment of hypertension and acute myocardial infarction. Its pharmacological activity is primarily mediated by its active metabolite, Zofenoprilat. This technical guide provides an in-depth overview of the preclinical pharmacology of Zofenoprilat arginine, the active salt form used in many preclinical studies. A key focus is placed on its dual mechanism of action—potent ACE inhibition and significant antioxidant activity conferred by its unique sulfhydryl (-SH) group. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes relevant biological pathways and workflows to support further research and development.

Introduction

Zofenopril is a prodrug that undergoes rapid and complete hydrolysis in vivo to form its active diacid metabolite, Zofenoprilat[1]. Unlike many other ACE inhibitors, Zofenoprilat possesses a sulfhydryl moiety, similar to captopril (B1668294), which imparts significant antioxidant and cardioprotective properties beyond its primary effect on the Renin-Angiotensin-Aldosterone System (RAAS).[2] Its high lipophilicity facilitates excellent tissue penetration, particularly in the heart and vasculature, leading to sustained local ACE inhibition.[2] This guide focuses on the preclinical attributes of Zofenoprilat, providing researchers with foundational data and methodologies.

Mechanism of Action

Inhibition of Angiotensin-Converting Enzyme (ACE)

Zofenoprilat competitively inhibits ACE, a key enzyme in the RAAS, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] This action leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in sodium and water retention, collectively lowering blood pressure.[3] The inhibition of ACE also prevents the degradation of bradykinin, a vasodilator, further contributing to the antihypertensive effect.

Antioxidant and Cardioprotective Effects

The sulfhydryl group in Zofenoprilat is a potent scavenger of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. This antioxidant activity is independent of ACE inhibition and contributes significantly to its cardioprotective and vasculoprotective effects.[2] By reducing oxidative stress, Zofenoprilat helps prevent endothelial dysfunction, reduces the development of atherosclerotic lesions, and protects cardiac tissue from ischemia-reperfusion injury.[2]

Preclinical Pharmacodynamics

In Vitro ACE Inhibitory Potency

Zofenoprilat is a highly potent inhibitor of ACE. Its inhibitory activity has been characterized in various in vitro systems, consistently demonstrating greater potency than several other ACE inhibitors, including captopril and enalaprilat.

| Compound | Tissue Source | IC50 (nM) | Reference |

| Zofenoprilat (SQ 26,703) | Rabbit Lung | 8 | [4] |

| Zofenoprilat | Rat Aorta | 1.6 | [2] |

| Zofenoprilat | Rat Brain | 0.8 | [2] |

| Zofenoprilat | Rat Heart | 2.8 | [2] |

| Zofenoprilat | Rat Kidney | 1.0 | [2] |

| Zofenoprilat | Rat Lung | 1.8 | [2] |

| Zofenoprilat | Rat Serum | 2.3 | [2] |

| Captopril | Rabbit Lung | 23 | [4] |

| Captopril | Rat Aorta | 13.0 | [2] |

| Enalaprilat | Rat Aorta | 9.0 | [2] |

| Ramiprilat | Rat Aorta | 0.6 | [2] |

| Fosinoprilat | Rat Aorta | 2.9 | [2] |

Table 1: Comparative In Vitro ACE Inhibitory Potency (IC50) of Zofenoprilat and other ACE inhibitors.

In Vivo Antihypertensive Efficacy

In preclinical models of hypertension, orally administered Zofenopril demonstrates potent and long-lasting antihypertensive effects. In Spontaneously Hypertensive Rats (SHR), Zofenopril produced a greater and more sustained reduction in blood pressure compared to equimolar doses of captopril.

| Animal Model | Treatment | Dose (mg/kg, p.o.) | Max. Blood Pressure Reduction (mmHg) | Reference |

| SHR | Zofenopril | 6.6 | ~20 | [4] |

| SHR | Zofenopril | 22.0 | ~33 | [4] |

| SHR | Captopril | 30.0 | ~25 | [4] |

| SHR | Zofenopril | 10.0 | Reduced to normotensive levels | [5] |

Table 2: Antihypertensive Effects of Zofenopril in Spontaneously Hypertensive Rats (SHR).

Preclinical Pharmacokinetics

Zofenopril is extensively and rapidly absorbed orally and is completely hydrolyzed to Zofenoprilat. The bioavailability of Zofenoprilat following oral administration of Zofenopril is high across preclinical species.

| Species | Dose (mg/kg, p.o. Zofenopril) | Tmax (h) | Cmax (ng/mL) | T½ (h) | AUC (ng·h/mL) | Oral Bioavailability of Zofenoprilat | Reference |

| Rat | Data not specified | 0.3 - 0.9 | Data not specified | 5 - 7 | Data not specified | 100% | [2] |

| Dog | Data not specified | 0.3 - 0.9 | Data not specified | 5 - 7 | Data not specified | >70% | [2] |

| Monkey | Data not specified | 0.3 - 0.9 | Data not specified | 5 - 7 | Data not specified | 50% | [2] |

Table 3: Pharmacokinetic Parameters of Zofenoprilat Following Oral Administration of Zofenopril in Preclinical Species. (Note: Specific Cmax and AUC values were not detailed in the cited preclinical summary, but time-to-peak and half-life were consistent across species.)

Preclinical Safety and Toxicology

Zofenopril has demonstrated a wide safety margin in preclinical toxicology studies. Acute toxicity studies have established high mean lethal doses (LD50).

| Species | Route | LD50 (g/kg) | Reference |

| Mouse | Oral | > 8 | [2] |

| Rat | Oral | > 8 | [2] |

| Dog | Oral | > 1.6 | [2] |

Table 4: Acute Toxicity of Zofenopril.

Detailed Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol is based on the quantification of hippuric acid (HA) formed from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

-

Hippuryl-L-histidyl-L-leucine (HHL) (substrate)

-

This compound (or other inhibitors)

-

Sodium Borate (B1201080) Buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl for reaction termination

-

Ethyl acetate (B1210297) for extraction

-

Deionized water

-

UV-Visible Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 50 mM sodium borate buffer with 300 mM NaCl and adjust the pH to 8.3.

-

Dissolve ACE in the borate buffer to a final concentration of 0.1 U/mL.

-

Dissolve HHL in the borate buffer to create an 8 mM substrate solution.

-

Prepare serial dilutions of this compound in the borate buffer.

-

-

Assay Reaction:

-

In a microcentrifuge tube, add 20 µL of the Zofenoprilat solution (or buffer for control).

-

Add 10 µL of the ACE solution (0.1 U/mL) and pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the 8 mM HHL substrate solution.

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 62.5 µL of 1 M HCl.

-

Add 375 µL of ethyl acetate to each tube to extract the hippuric acid formed.

-

Vortex vigorously for 30 seconds and centrifuge at 2000 x g for 5 minutes.

-

-

Quantification:

-

Carefully transfer 200 µL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum oven.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

This compound

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH stock solution in methanol. Protect from light.

-

Prepare serial dilutions of Zofenoprilat and the positive control (e.g., Ascorbic acid) in methanol.

-

-

Assay Reaction:

-

In a 96-well plate, add 20 µL of the sample or standard solution to each well.

-

Add 200 µL of the freshly prepared 0.1 mM DPPH working solution to each well.

-

Mix well by gentle shaking.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Quantification:

-

Measure the absorbance at 517 nm using a microplate reader. A control well should contain methanol and the DPPH solution. A blank well should contain methanol and the sample.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample)] / A_control * 100

-

Determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Lipid Peroxidation Assay (TBARS Method for MDA)

This assay quantifies malondialdehyde (MDA), an end-product of lipid peroxidation, by its reaction with thiobarbituric acid (TBA).

Materials:

-

Tissue homogenate (e.g., from heart or aorta)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT)

-

1,1,3,3-Tetramethoxypropane (MDA standard)

-

Water bath and centrifuge

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples (e.g., 10% w/v) in ice-cold phosphate (B84403) buffer. Add BHT to prevent further oxidation during the procedure.

-

Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C. Collect the supernatant.

-

-

Assay Reaction:

-

To 0.5 mL of the supernatant, add 2.5 mL of 10% TCA. Vortex and let stand on ice for 15 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer 2 mL of the supernatant to a new tube and add 1 mL of 0.67% TBA solution.

-

Vortex and incubate in a boiling water bath (95-100°C) for 60 minutes.

-

-

Quantification:

-

Cool the samples to room temperature.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Prepare a standard curve using 1,1,3,3-Tetramethoxypropane, which hydrolyzes to form MDA.

-

-

Calculation:

-

Calculate the concentration of MDA in the sample from the standard curve.

-

Results are typically expressed as nmol of MDA per mg of protein.

-

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical study to assess the chronic effects of Zofenopril on blood pressure and cardiovascular parameters in SHR.

Experimental Design:

-

Animals: Use male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls. House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

-

Grouping: Divide SHR into groups (n=8-10 per group):

-

Vehicle control (e.g., water by oral gavage)

-

Zofenopril low dose (e.g., 0.5 mg/kg/day)

-

Zofenopril high dose (e.g., 10 mg/kg/day)

-

WKY rats receive the vehicle.

-

-

Drug Administration: Administer Zofenopril or vehicle daily via oral gavage for a specified period (e.g., 3 months).[5]

-

Blood Pressure Measurement: Measure systolic blood pressure (SBP) weekly using a non-invasive tail-cuff method.

-

Endpoint Analysis: At the end of the treatment period, perform terminal experiments:

-

Hemodynamics: Anesthetize rats and measure direct arterial blood pressure and heart rate via carotid artery cannulation.

-

Cardiac Hypertrophy: Excise the heart, separate the left ventricle (LV), and weigh it to determine the LV weight to body weight ratio.

-

Vascular Reactivity: Isolate the thoracic aorta and mount aortic rings in an organ bath to assess responses to vasoconstrictors (e.g., phenylephrine) and vasodilators (e.g., acetylcholine).

-

Oxidative Stress Markers: Collect tissue (heart, aorta) and plasma to measure markers like MDA or superoxide anion production.[5]

-

Conclusion

The preclinical profile of this compound is distinguished by its potent and sustained ACE inhibition coupled with a unique, intrinsic antioxidant capacity. Its high lipophilicity ensures significant tissue penetration, leading to effective local RAAS blockade in critical organs like the heart. The data summarized in this guide highlight its superior potency compared to first-generation ACE inhibitors and provide a basis for its observed cardioprotective effects in various preclinical models. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the multifaceted pharmacological actions of this compound. These unique properties make Zofenoprilat a subject of continued interest in cardiovascular drug development.

References

- 1. Zofenopril - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Zofenopril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Preclinical pharmacology of zofenopril, an inhibitor of angiotensin I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular changes in spontaneously hypertensive rats are improved by chronic treatment with zofenopril - PMC [pmc.ncbi.nlm.nih.gov]

Bradykinin Potentiation by Zofenoprilat Arginine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenoprilat (B1230023), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril (B1663440), exhibits a potent ability to potentiate the effects of bradykinin (B550075), a key mediator of vasodilation and cardioprotection. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to the potentiation of bradykinin by zofenoprilat arginine. A significant aspect of zofenoprilat's action is attributed to its sulfhydryl group, which confers unique pharmacological properties compared to other ACE inhibitors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical drug-peptide interaction.

Core Mechanism of Action

Zofenoprilat potentiates bradykinin primarily through the inhibition of Angiotensin-Converting Enzyme (ACE), also known as kininase II.[4][5] ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Crucially, ACE is also a primary enzyme responsible for the degradation of bradykinin.[4] By inhibiting ACE, zofenoprilat prevents the breakdown of bradykinin, leading to its increased local concentration and prolonged activity at its receptors.[1] This enhanced bradykinin signaling contributes significantly to the antihypertensive and cardioprotective effects of zofenopril.[1][6][7]

The arginine salt of zofenoprilat is employed to enhance its solubility and facilitate its use in experimental and clinical settings.[4][5]

Quantitative Data on this compound and Bradykinin Potentiation

The following table summarizes key quantitative data from in vitro and in vivo studies, illustrating the potency of this compound in inhibiting ACE and potentiating bradykinin-mediated responses. For comparative purposes, data for other ACE inhibitors are also included where available.

| Parameter | Drug | Value | Species/Tissue | Reference |

| ACE Inhibition (IC50) | Zofenoprilat (SQ 26,703) | 8 nM | Rabbit Lung | [4] |

| Captopril | 23 nM | Rabbit Lung | [4] | |

| Bradykinin-induced Contraction Potentiation (EC50) | Zofenoprilat (SQ 26,703) | 1 nM | Isolated Guinea Pig Ileum | [4] |

| Angiotensin I-induced Contraction Inhibition (EC50) | Zofenoprilat (SQ 26,703) | 3 nM | Isolated Guinea Pig Ileum | [4] |

| Bradykinin Dose-Response Curve Shift | Captopril | 10-fold leftward shift | Porcine Coronary Artery | [8][9] |

| Quinaprilat | 5-fold (C-domain block), 10-fold (C- & N-domain block) leftward shift | Porcine Coronary Artery | [8][9] | |

| Various ACE inhibitors | 50-fold reduction in bradykinin dose for equivalent vasodepressor response | Hypertensive Patients | [10] |

Signaling Pathways

The potentiation of bradykinin by zofenoprilat amplifies the signaling cascade initiated by the binding of bradykinin to its B2 receptor, a G-protein coupled receptor (GPCR). This activation primarily involves the Gαq/11 pathway, leading to a cascade of intracellular events that ultimately result in vasodilation and other physiological effects.

Caption: Bradykinin B2 Receptor Signaling Pathway Potentiated by Zofenoprilat.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are foundational for studying the potentiation of bradykinin by ACE inhibitors.

Isolated Guinea Pig Ileum Contraction Assay

This ex vivo method is a classic pharmacological preparation to assess the effects of substances on smooth muscle contraction and the potentiation of contractile agonists.

References

- 1. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]

- 2. Antioxidant and Cardioprotective Properties of the Sulphydryl Angiotensinconverting Enzyme Inhibitor Zofenopril | Semantic Scholar [semanticscholar.org]

- 3. Sulfhydryl angiotensin-converting enzyme inhibition induces sustained reduction of systemic oxidative stress and improves the nitric oxide pathway in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology of zofenopril, an inhibitor of angiotensin I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C21H33N5O5S2 | CID 11954366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cardioprotective effect of zofenopril in perfused rat heart subjected to ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]

- 8. Bradykinin potentiation by angiotensin-(1-7) and ACE inhibitors correlates with ACE C- and N-domain blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Differential effects of angiotensin converting enzyme inhibitors on the vasodepressor and prostacyclin responses to bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivation of Zofenopril: A Technical Guide to its Conversion to Zofenoprilat

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the metabolic conversion of the prodrug zofenopril (B1663440) to its pharmacologically active metabolite, zofenoprilat (B1230023). Zofenopril is a potent angiotensin-converting enzyme (ACE) inhibitor, and its efficacy is entirely dependent on this bioactivation process. This document provides a comprehensive overview of the conversion mechanism, key enzymes involved, and detailed experimental protocols for its study and quantification.

Introduction

Zofenopril calcium is an orally administered ACE inhibitor used in the management of hypertension and acute myocardial infarction.[1] As a prodrug, zofenopril is pharmacologically inactive and requires metabolic conversion to its active form, zofenoprilat.[2][3] This conversion is a critical step in its mechanism of action, which involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[2] The inhibition of ACE leads to reduced levels of angiotensin II, a potent vasoconstrictor, and increased levels of bradykinin, a vasodilator, ultimately resulting in vasodilation and a reduction in blood pressure.[2] Zofenoprilat, the active diacid metabolite, is responsible for these therapeutic effects.[4]

The Conversion Pathway: From Prodrug to Active Metabolite

The bioactivation of zofenopril to zofenoprilat occurs through the hydrolysis of the thioester bond in the zofenopril molecule.[4][5] This enzymatic reaction is primarily mediated by esterases.[6]

The conversion process is rapid and extensive following oral administration.[7] Studies in healthy volunteers have shown that zofenopril is quickly absorbed and hydrolyzed, with peak plasma concentrations of zofenoprilat being reached shortly after ingestion.[8][9] The hydrolysis occurs in various tissues and fluids, including the gut, liver, and blood plasma.[5][9] The high lipophilicity of zofenopril facilitates its penetration into tissues, where it can be converted to zofenoprilat, contributing to a sustained inhibition of tissue ACE.[10]

Below is a diagram illustrating the metabolic conversion of zofenopril and the subsequent mechanism of action of zofenoprilat.

Quantitative Analysis of Zofenopril and Zofenoprilat

The pharmacokinetic properties of zofenopril and its active metabolite, zofenoprilat, have been well-characterized in numerous studies. The following tables summarize key quantitative data from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Zofenopril and Zofenoprilat (Single 60 mg Oral Dose)[8][9]

| Parameter | Zofenopril | Zofenoprilat |

| Tmax (h) | 1.19 | 1.36 |

| Cmax (ng/mL) | Data not consistently reported | Data not consistently reported |

| t½ (h) | Data not consistently reported | Data not consistently reported |

| Limit of Quantitation (ng/mL) | 1 | 2 |

Table 2: Pharmacokinetic Parameters of Zofenopril and Zofenoprilat (Single and Multiple Doses)

| Dose Group | Analyte | Tmax (h) - Single Dose | Cmax (ng/mL) - Single Dose | AUC0-24h (ng·h/mL) - Single Dose | Tmax (h) - Multiple Dose | Cmax (ng/mL) - Multiple Dose | AUC0-τ (ng·h/mL) - Multiple Dose |

| 30 mg | Zofenopril | 1.1 ± 0.4 | 57.5 ± 28.1 | 84.3 ± 34.5 | 1.1 ± 0.4 | 64.9 ± 32.7 | 93.3 ± 40.2 |

| Zofenoprilat | 1.4 ± 0.5 | 453.1 ± 142.3 | 1045.7 ± 289.6 | 1.5 ± 0.6 | 501.2 ± 161.4 | 1389.1 ± 401.3 | |

| 60 mg | Zofenopril | 1.2 ± 0.3 | 102.6 ± 45.9 | 151.2 ± 59.8 | N/A | N/A | N/A |

| Zofenoprilat | 1.5 ± 0.4 | 698.7 ± 211.5 | 1030.1 ± 298.4 | N/A | N/A | N/A |

N/A: Not Applicable as multiple doses were not administered for the 60 mg group in this study.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the conversion of zofenopril to zofenoprilat.

Quantification of Zofenopril and Zofenoprilat in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of zofenopril and zofenoprilat in human plasma.[6][8]

4.1.1. Sample Preparation

-

Blood Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Stabilization of Zofenoprilat: To prevent the oxidative degradation of the sulfhydryl group in zofenoprilat, immediately treat the blood samples with a stabilizing agent such as N-ethylmaleimide (NEM).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Internal Standard Addition: Add an internal standard (e.g., a fluorine derivative of zofenopril and zofenoprilat) to the plasma samples.[8]

-

Liquid-Liquid Extraction:

-

Acidify the plasma samples.

-

Perform liquid-liquid extraction using an organic solvent such as toluene (B28343) or methyl tert-butyl ether.[6][8]

-

Vortex the samples and centrifuge to separate the organic and aqueous layers.

-

-

Evaporation and Reconstitution:

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

4.1.2. Chromatographic and Mass Spectrometric Conditions

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C8 or C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C8).[6]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and 0.1% formic acid in water (e.g., 85:15, v/v).[6]

-

Flow Rate: A flow rate of approximately 0.2 mL/min.[6]

-

Mass Spectrometer: A triple-quadrupole tandem mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.[6][8]

-

Detection: Selected Reaction Monitoring (SRM) of the precursor-to-product ion transitions for zofenopril, zofenoprilat, and the internal standard.

4.1.3. Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to standard bioanalytical method validation guidelines. The lower limit of quantitation (LLOQ) is typically around 1 ng/mL for zofenopril and 2 ng/mL for zofenoprilat.[8]

In Vitro Esterase Assay for Zofenopril Hydrolysis

This protocol describes a general procedure for evaluating the enzymatic conversion of zofenopril to zofenoprilat in vitro using tissue homogenates.

4.2.1. Preparation of Tissue Homogenate (Enzyme Source)

-

Tissue Collection: Harvest fresh tissue (e.g., liver, heart) from an appropriate animal model (e.g., rat, dog).

-

Homogenization Buffer: Prepare a suitable ice-cold buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Homogenization:

-

Mince the tissue and place it in the homogenization buffer.

-

Homogenize the tissue using a mechanical homogenizer (e.g., Potter-Elvehjem homogenizer).

-

Keep the samples on ice throughout the process to minimize enzyme degradation.

-

-

Centrifugation: Centrifuge the homogenate at a low speed to remove cell debris and nuclei. The resulting supernatant can be used as the enzyme source, or further centrifugation can be performed to isolate specific subcellular fractions like microsomes.

-

Protein Quantification: Determine the protein concentration of the tissue homogenate using a standard method (e.g., Bradford assay).

4.2.2. Incubation and Reaction

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Tissue homogenate (at a specific protein concentration).

-

Buffer (e.g., phosphate buffer, pH 7.4).

-

Zofenopril (substrate) at various concentrations to determine enzyme kinetics.

-

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile), which will precipitate the proteins.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the formation of zofenoprilat using the LC-MS/MS method described in section 4.1.

4.2.3. Data Analysis

By measuring the concentration of zofenoprilat formed over time at different substrate concentrations, key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.

The following diagram illustrates the experimental workflow for the in vitro esterase assay.

Conclusion

The conversion of the prodrug zofenopril to its active metabolite zofenoprilat is a rapid and efficient process mediated by esterases in the body. This bioactivation is fundamental to the therapeutic efficacy of zofenopril as an ACE inhibitor. The experimental protocols detailed in this guide provide a robust framework for the quantitative analysis of this conversion, enabling further research into the pharmacokinetics and metabolism of this important cardiovascular drug. The provided data and methodologies are intended to support researchers, scientists, and drug development professionals in their ongoing efforts to understand and optimize the therapeutic potential of zofenopril.

References

- 1. researchgate.net [researchgate.net]

- 2. 网站维护 [jcpu.cpu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. researchgate.net [researchgate.net]

- 6. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 8. scribd.com [scribd.com]

- 9. azom.com [azom.com]

- 10. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Tissue Selectivity of Zofenoprilat Arginine in Cardiac Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril (B1663440) is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular diseases. Its active metabolite, zofenoprilat (B1230023), exhibits a unique pharmacological profile characterized by high lipophilicity and the presence of a sulfhydryl (-SH) group. These structural features are believed to contribute to its notable tissue selectivity, particularly within cardiac tissues, and its potent cardioprotective effects beyond simple ACE inhibition. This technical guide provides a comprehensive overview of the tissue selectivity of zofenoprilat arginine in cardiac models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

I. Enhanced Cardiac Angiotensin-Converting Enzyme (ACE) Inhibition

A hallmark of zofenoprilat's cardiac selectivity is its potent and sustained inhibition of ACE within the myocardial tissue, which is significantly greater than that observed in plasma and surpasses the cardiac ACE inhibition of several other ACE inhibitors. This preferential activity in the heart is attributed to its high lipophilicity, facilitating greater tissue penetration and retention.

Quantitative Data: Comparative ACE Inhibition

The following tables summarize the quantitative data on ACE inhibition by zofenoprilat in cardiac tissue compared to plasma/serum and other ACE inhibitors, as documented in various preclinical studies.

Table 1: Zofenoprilat ACE Inhibition in Cardiac Tissue vs. Plasma/Serum

| Animal Model | Zofenoprilat Dose | Tissue | % ACE Inhibition | Time Point | Reference |

| Rat | 5.5 mg/kg/day (oral zofenopril) | Left Ventricle | Significantly Reduced (only with sodium restriction) | Chronic | [1] |

| Rat | 5.5 mg/kg/day (oral zofenopril) | Plasma | Significantly Reduced | Chronic | [1] |

| Rat | Not Specified | Heart | ~60% | 8 hours post-dose | [[“]] |

| Rat | Not Specified | Serum | Close to 0% (for ramipril/enalapril) | 8 hours post-dose | [[“]] |

| Rat | Not Specified | Heart | ~45% | 24 hours post-dose | [[“]] |

| Rat | Not Specified | Serum | Virtually disappeared (for other ACEi) | 24 hours post-dose | [[“]] |

Table 2: Comparative Cardiac ACE Inhibition of Zofenoprilat and Other ACE Inhibitors

| Animal Model | ACE Inhibitor | Perfusion Concentration | % Cardiac ACE Inhibition | Reference |

| Isolated Rat Heart | Zofenopril-sulfhydryl | High | Nearly Complete | [3] |

| Isolated Rat Heart | Fosinoprilic acid | High | Nearly Complete | [3] |

| Isolated Rat Heart | Ramiprilat | High | Nearly Complete | [3] |

| Isolated Rat Heart | Enalaprilat (B1671235) | High | Nearly Complete | [3] |

| Isolated Rat Heart | Captopril | High | Nearly Complete | [3] |

Note: While multiple ACE inhibitors can achieve near-complete cardiac ACE inhibition at high concentrations in isolated heart models, the cardioprotective effects were primarily observed with the sulfhydryl-containing compounds, zofenopril and captopril, suggesting mechanisms beyond ACE inhibition.

II. Cardioprotective Mechanisms Beyond ACE Inhibition

The superior cardioprotective effects of zofenoprilat are not solely due to ACE inhibition. Its unique chemical structure, particularly the sulfhydryl group, confers significant antioxidant properties and modulates crucial signaling pathways involved in cellular protection against ischemic injury.

A. Antioxidant Effects

Zofenoprilat directly scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant capacity of cardiac tissue.

Table 3: Antioxidant Effects of Zofenoprilat in Cardiac Models

| Model | Treatment | Measured Parameter | Result | Reference |

| Murine Myocardial Tissue | Zofenopril (10 mg/kg PO) | Thioredoxin-1 (Trx-1) protein expression | Significantly upregulated | [4] |

| Murine Myocardial Tissue | Zofenopril (10 mg/kg PO) | Glutathione Peroxidase-1 (GPx-1) protein expression | Significantly upregulated | [4] |

| Murine Myocardial Tissue | Zofenopril (10 mg/kg PO) | Superoxide Dismutase-1 (SOD-1) protein expression | Trended higher (not statistically significant) | [4] |

| Isolated Rat Heart | Zofenoprilat | Preservation of protein thiols | Better preservation compared to enalaprilat or lisinopril | [3] |

B. Modulation of Nitric Oxide (NO) and Hydrogen Sulfide (B99878) (H₂S) Signaling

Zofenoprilat has been shown to increase the bioavailability of two critical cardioprotective signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S). This dual action contributes significantly to its robust anti-ischemic effects.

Table 4: Effects of Zofenoprilat on NO and H₂S Bioavailability in Cardiac Models

| Model | Treatment | Measured Parameter | Result | Reference |

| Murine Plasma | Zofenopril (10 mg/kg PO, 8 hours) | Nitrite (B80452) (NO₂⁻) levels | Significantly increased | [4] |

| Murine Heart Tissue | Zofenopril (10 mg/kg PO, 8 hours) | Nitrite (NO₂⁻) levels | Significantly increased | [4] |

| Murine Heart Tissue | Zofenopril (10 mg/kg PO, 8 hours) | Phospho-eNOS¹¹⁷⁷ | Significantly increased | [4] |

| Murine Plasma | Zofenopril (10 mg/kg PO, 8 hours) | H₂S levels | Significantly increased | [4] |

| Murine Heart Tissue | Zofenopril (10 mg/kg PO, 8 hours) | H₂S levels | Significantly increased | [4] |

| Swine Plasma | Zofenopril (30 mg/day PO, 7 days) | H₂S (sulfane sulfur) | Significantly augmented | [4] |

| Spontaneously Hypertensive Rats | Zofenopril | Plasma H₂S levels | Increased | [5] |

| Spontaneously Hypertensive Rats | Zofenopril | Heart Tissue H₂S levels | Increased | [5] |

III. Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the tissue selectivity and cardioprotective effects of zofenoprilat in cardiac models.

A. In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Models

1. Murine Model [4]

-

Animals: Male mice.

-

Treatment: A single oral gavage of zofenopril calcium (10 mg/kg) or vehicle (0.2% carboxymethylcellulose).

-

Ischemia/Reperfusion Protocol:

-

8 hours after treatment, mice are anesthetized.

-

A surgical thoracotomy is performed to expose the heart.

-

The left coronary artery is occluded for 45 minutes using a silk suture.

-

The suture is removed, and the heart is reperfused for 24 hours.

-

-

Endpoint Analysis:

-

Infarct Size Determination: Hearts are excised, and the area at risk and infarct size are determined using staining techniques (e.g., TTC staining).

-

Cardiac Troponin I (cTn-I) Measurement: Plasma samples are collected at various time points during reperfusion to measure cTn-I levels as a marker of cardiac injury.

-

Molecular Analysis: Heart tissue is collected for Western blot analysis of antioxidant enzymes (Trx-1, GPx-1, SOD-1) and components of the NO signaling pathway (eNOS, p-eNOS).

-

2. Swine Model [4]

-

Animals: Female Yucatan pigs.

-

Treatment: Zofenopril (30 mg/day orally) or placebo administered for 7 days prior to I/R injury and continued for 2 days post-ischemia.

-

Ischemia/Reperfusion Protocol:

-

On day 7 of treatment, pigs are anesthetized.

-

Myocardial ischemia is induced by occluding the left anterior descending (LAD) coronary artery for 75 minutes using a balloon catheter.

-

The balloon is deflated to allow for 48 hours of reperfusion.

-

-

Endpoint Analysis:

-

Infarct Size Determination: Similar to the murine model, infarct size is assessed after the reperfusion period.

-

Cardiac Troponin I (cTn-I) Measurement: Serial plasma samples are collected to monitor cTn-I release.

-

Regional Myocardial Blood Flow: Microspheres are injected at baseline, during occlusion, and at reperfusion to measure blood flow in the ischemic and non-ischemic zones of the myocardium.

-

B. Ex Vivo Isolated Perfused Heart Model (Langendorff)[3]

-

Model: Isolated hearts from rats are mounted on a Langendorff apparatus and perfused with a physiological buffer (e.g., Krebs-Henseleit solution).

-

Protocol:

-

Hearts are stabilized by perfusion with the buffer.

-

Zofenoprilat (or other ACE inhibitors) is added to the perfusate at desired concentrations (e.g., 1-100 µM).

-

Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion is initiated by restarting the flow of the perfusate for a set duration (e.g., 120 minutes).

-

-

Endpoint Analysis:

-

Infarct Size: Assessed by triphenyltetrazolium (B181601) chloride (TTC) staining.

-

Cardiac Function: Hemodynamic parameters such as left ventricular developed pressure (LVDP) and heart rate are continuously monitored.

-

Biochemical Markers: Release of enzymes like lactate (B86563) dehydrogenase (LDH) into the coronary effluent can be measured as an indicator of cell damage.

-

C. Measurement of H₂S and NO Bioavailability[4][6]

-

Sample Collection: Plasma and cardiac tissue are collected from animals treated with zofenopril or vehicle.

-

H₂S Measurement:

-

Plasma and Tissue Homogenates: H₂S levels can be measured using specific assays, such as ELISA kits or by methods that detect sulfane sulfur.[4][6]

-

Protocol Considerations: Due to the volatile nature of H₂S, samples must be processed promptly, and specific protocols, such as homogenization in alkaline conditions, may be required to prevent its loss.

-

-

NO Measurement:

-

Nitrite/Nitrate (B79036) Assay: NO bioavailability is often assessed by measuring its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), in plasma and tissue homogenates using commercially available kits (e.g., Griess assay).[6]

-

-

Western Blot Analysis:

-

To investigate the mechanisms of increased NO production, the expression and phosphorylation status of endothelial nitric oxide synthase (eNOS) in cardiac tissue lysates are determined by Western blotting using specific antibodies.[4]

-

D. Assessment of Antioxidant Enzyme Expression[4]

-

Sample Preparation: Cardiac tissue is homogenized and lysed to extract total protein.

-

Western Blotting:

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with primary antibodies specific for antioxidant enzymes such as Glutathione Peroxidase-1 (GPx-1), Thioredoxin-1 (Trx-1), and Superoxide Dismutase-1 (SOD-1).

-

A loading control (e.g., GAPDH) is used to ensure equal protein loading.

-

Fluorescently labeled secondary antibodies are used for detection and quantification of protein bands.

-

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by zofenoprilat and the experimental workflows described in this guide.

V. Conclusion

The data presented in this technical guide underscore the significant tissue selectivity of this compound for cardiac models. Its high lipophilicity drives a more pronounced and sustained inhibition of ACE in the heart compared to plasma and other ACE inhibitors. Furthermore, zofenoprilat's cardioprotective effects are mediated by a dual mechanism that extends beyond ACE inhibition, encompassing direct antioxidant actions via its sulfhydryl group and the enhanced bioavailability of the crucial signaling molecules, nitric oxide and hydrogen sulfide. These unique properties make zofenoprilat a compelling agent for the treatment of cardiovascular diseases where myocardial protection is of paramount importance. The detailed experimental protocols provided herein offer a foundation for further research into the multifaceted cardioprotective mechanisms of this distinct ACE inhibitor.

References

- 1. Dietary sodium restriction specifically potentiates left ventricular ACE inhibition by zofenopril, and is associated with attenuated hypertrophic response in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Effects of different angiotensin-converting enzyme (ACE) inhibitors on ischemic isolated rat hearts: relationship between cardiac ACE inhibition and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zofenopril Protects Against Myocardial Ischemia–Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of zofenopril on the cardiovascular system of spontaneously hypertensive rats treated with the ACE2 inhibitor MLN-4760 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrogen Sulphide and Nitric Oxide Cooperate in Cardioprotection Against Ischemia/Reperfusion Injury in Isolated Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

Endothelial Protection Mechanisms of Zofenoprilat: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenoprilat (B1230023), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril (B1663440), exhibits profound endothelial protective effects that extend beyond its primary role in the renin-angiotensin system. These unique properties are largely attributed to the presence of a sulfhydryl (-SH) group, which confers significant antioxidant and signaling capabilities not observed in non-sulfhydryl ACE inhibitors. This technical guide provides an in-depth exploration of the core mechanisms underlying zofenoprilat's beneficial actions on the vascular endothelium. We will dissect the key signaling pathways, present quantitative data from pivotal studies, and provide detailed experimental protocols for the methodologies cited. The primary mechanisms discussed include direct antioxidant effects, enhancement of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) bioavailability, and modulation of inflammatory and apoptotic pathways.

Core Mechanisms of Endothelial Protection

Zofenoprilat's endothelial protection is a multifactorial process involving several interconnected mechanisms. Unlike other ACE inhibitors such as enalaprilat, zofenoprilat's sulfhydryl group is a key player in its enhanced vasculoprotective profile.[1][2]

Antioxidant Properties and Reduction of Oxidative Stress

A hallmark of endothelial dysfunction is increased oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). Zofenoprilat directly mitigates this by acting as a potent antioxidant.[3][4]

-

Direct ROS Scavenging: The sulfhydryl group on zofenoprilat can directly scavenge free radicals, thereby reducing cellular damage.[5]

-

Inhibition of ROS Production: Zofenoprilat significantly reduces intracellular ROS and superoxide (B77818) formation induced by stimuli like oxidized low-density lipoprotein (ox-LDL) and tumor necrosis factor-alpha (TNF-α).[1][2] This effect is not observed with the non-sulfhydryl ACE inhibitor enalaprilat.[1][2]

-

Preservation of Intracellular Antioxidants: Zofenoprilat helps maintain the intracellular pool of glutathione (B108866) (GSH), a critical endogenous antioxidant, by preventing its depletion during oxidative stress.[1][2]

Enhancement of Vasodilator Bioavailability: The NO and H₂S Pathways

Zofenoprilat actively promotes the bioavailability of two critical endothelial-derived vasodilators and signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S).

-

Nitric Oxide (NO) Pathway: Zofenoprilat enhances NO production and bioactivity.[3][5] It upregulates the expression and phosphorylation of endothelial nitric oxide synthase (eNOS) at its activation site (Ser1177), a key step in NO synthesis.[6][7] The increased NO availability contributes to improved vasodilation and reduced platelet aggregation.

-

Hydrogen Sulfide (H₂S) Pathway: Zofenoprilat serves as an H₂S donor and upregulates the expression of cystathionine (B15957) γ-lyase (CSE), a key enzyme for endogenous H₂S production in the vasculature.[6][8] This H₂S-mediated signaling is independent of ACE inhibition and is crucial for many of zofenoprilat's protective effects, including vasorelaxation and pro-angiogenic activities.[6][9] The R-zofenoprilat diastereoisomer, which does not inhibit ACE, still retains the ability to restore H₂S levels and improve vascular function.[10][9]

Anti-Inflammatory and Anti-Atherosclerotic Effects

Chronic inflammation in the endothelium is a key driver of atherosclerosis. Zofenoprilat exhibits significant anti-inflammatory properties.

-

Inhibition of NF-κB Activation: Zofenoprilat inhibits the activation of nuclear factor-kappa B (NF-κB), a redox-sensitive transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2] This inhibition is linked to its antioxidant capacity, preventing the ROS-mediated activation of NF-κB.

-

Downregulation of Adhesion Molecules: By inhibiting NF-κB, zofenoprilat dose-dependently reduces the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin on endothelial cells.[1][2] This reduction in adhesion molecules limits the recruitment and infiltration of monocytes into the subendothelial space, a critical early event in the formation of atherosclerotic plaques.[1]

Pro-Angiogenic and Anti-Apoptotic Effects

Zofenoprilat promotes the survival and functional integrity of endothelial cells.

-

Promotion of Angiogenesis: Through the H₂S/CSE pathway, zofenoprilat activates pro-angiogenic signaling cascades involving Akt, eNOS, and ERK1/2, leading to the upregulation of fibroblast growth factor-2 (FGF-2).[6] This promotes endothelial cell survival, rescues damaged cells, and induces physiological angiogenesis.[6]

-

Protection from Apoptosis: Zofenoprilat protects coronary endothelial cells from apoptosis induced by cytotoxic agents like doxorubicin.[11] This protective effect is mediated by the upregulation of the H₂S/CSE pathway and the prevention of caspase-3 cleavage.[11][8]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on zofenoprilat's endothelial effects.

Table 1: Effects of Zofenoprilat on Oxidative Stress Markers

| Parameter Measured | Experimental System | Stimulus | Zofenoprilat Concentration | Result | Reference |

| Intracellular ROS | HUVECs | ox-LDL or TNF-α | Dose-dependent | Significant reduction (P < .001) | [1][2] |

| Superoxide Formation | HUVECs | ox-LDL or TNF-α | Dose-dependent | Significant reduction (P < .001) | [1][2] |

| Intracellular GSH | HUVECs | ox-LDL or TNF-α | 1.08 fmol/cell | Prevented depletion (P < .01) | [2] |

| F2-isoprostanes | BAECs | - | 10-60 µM | Significant reduction | [5] |

HUVECs: Human Umbilical Vein Endothelial Cells; BAECs: Bovine Aortic Endothelial Cells; ox-LDL: Oxidized Low-Density Lipoprotein; TNF-α: Tumor Necrosis Factor-alpha; ROS: Reactive Oxygen Species; GSH: Glutathione.

Table 2: Effects of Zofenoprilat on Vasodilator Pathways

| Parameter Measured | Experimental System | Zofenoprilat Concentration | Result | Reference |

| Nitrite/Nitrate (NOx) | BAECs | 10-60 µM | Significant increase | [5] |

| cGMP Accumulation | BAECs | 10-60 µM | Significant increase | [5] |

| eNOS Phosphorylation (Ser1177) | HUVECs | 10 µM | Time-dependent increase (peak at 15 min) | [6] |

| eNOS Phosphorylation (Ser1177) | Mouse Myocardium | In vivo | Increased vs. vehicle | [7] |

| H₂S Levels (Plasma & Tissue) | SHR Rats | In vivo | Restored to WKY levels | [8][10][9] |

| Vasorelaxation (Aorta) | Rat Aortic Rings | 100 nM–1 mM | Concentration-dependent (~60% vasodilation) | [10] |

SHR: Spontaneously Hypertensive Rats; WKY: Wistar Kyoto (control) rats.

Table 3: Effects of Zofenoprilat on Adhesion Molecule Expression

| Parameter Measured | Experimental System | Stimulus | Zofenoprilat Effect | Reference |

| VCAM-1 Expression | HUVECs | ox-LDL or TNF-α | Dose-dependent reduction (P < .01) | [1][2] |

| ICAM-1 Expression | HUVECs | ox-LDL or TNF-α | Dose-dependent reduction (P < .01) | [1][2] |

| E-selectin Expression | HUVECs | ox-LDL or TNF-α | Dose-dependent reduction (P < .01) | [1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key molecular pathways and experimental procedures discussed.

Caption: Zofenoprilat's antioxidant and anti-inflammatory pathway.

Caption: Zofenoprilat's H₂S and NO signaling cascade.

Caption: Workflow for assessing vasorelaxant effects of Zofenoprilat.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the endothelial protective mechanisms of zofenoprilat.

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)

-

Source: HUVECs are isolated from human umbilical cords by collagenase digestion or sourced commercially.

-

Culture Medium: Cells are cultured in Medium 199 (M199) supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 15 µg/mL endothelial cell growth supplement (ECGS), and 50 µg/mL heparin.

-

Culture Conditions: Cells are maintained in flasks coated with 0.1% gelatin at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture: Confluent monolayers are passaged using trypsin-EDTA. Experiments are typically performed on cells between passages 2 and 4.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted from methodologies used to assess the antioxidant effects of zofenoprilat.[1][2]

-

Cell Seeding: HUVECs are seeded onto gelatin-coated 96-well plates or coverslips and grown to confluence.

-

Pre-incubation: Cells are pre-incubated with various concentrations of zofenoprilat or a vehicle control in culture medium for a specified time (e.g., 1-2 hours).

-

Probe Loading: The medium is replaced with a solution containing 5 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a serum-free medium. Cells are incubated for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that becomes fluorescent (DCF) upon oxidation by ROS.

-

Stimulation: After washing with phosphate-buffered saline (PBS), cells are exposed to an oxidative stimulus (e.g., 100 µg/mL ox-LDL or 10 ng/mL TNF-α) in the presence of the respective concentrations of zofenoprilat.

-

Detection: The fluorescence intensity of DCF is measured immediately and over time (e.g., up to 60 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualized using fluorescence microscopy.

-

Data Analysis: The change in fluorescence intensity over time is calculated and normalized to the control group to determine the percentage reduction in ROS production.

NF-κB Activation Assay (p65 Nuclear Translocation)

This protocol describes an ELISA-based method to quantify the activation of the p65 subunit of NF-κB.

-

Cell Treatment: Confluent HUVECs in 100 mm dishes are pre-incubated with zofenoprilat or vehicle for 1 hour.

-

Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB activation.

-

Nuclear Extraction: Nuclear extracts are prepared using a commercial nuclear extraction kit according to the manufacturer's instructions. This involves sequential lysis of the cytoplasmic and nuclear membranes to isolate nuclear proteins.

-

Protein Quantification: The protein concentration of the nuclear extracts is determined using a Bradford or BCA protein assay.

-

ELISA Assay: An NF-κB p65 transcription factor assay kit is used.

-

An oligonucleotide containing the NF-κB consensus binding site is immobilized on a 96-well plate.

-

Equal amounts of nuclear extract protein (e.g., 10 µg) are added to the wells and incubated to allow p65 to bind to the oligonucleotide.

-

The wells are washed, and a primary antibody specific to the activated form of p65 is added.

-

After another wash, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

A developing solution is added, and the absorbance is read at 450 nm.

-

-

Data Analysis: The absorbance values are proportional to the amount of activated p65 in the nucleus. Results are expressed as a percentage of the stimulated control.

Western Blot for eNOS Phosphorylation

This protocol details the detection of phosphorylated eNOS at Serine 1177.[6]

-

Cell Lysis: HUVECs are treated with zofenoprilat (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using the BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated on an 8% SDS-polyacrylamide gel.

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-eNOS (Ser1177) (diluted in 5% BSA/TBST).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total eNOS to normalize the phosphorylation signal.

-

Densitometry: Band intensities are quantified using image analysis software. The ratio of phospho-eNOS to total eNOS is calculated.

Isolated Aortic Ring Vasorelaxation Assay

This ex vivo protocol is used to assess the direct effect of zofenoprilat on vascular tone.[10][12]

-

Tissue Preparation: Male Wistar Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR) are euthanized. The thoracic aorta is carefully excised, cleaned of adhesive fat and connective tissue, and cut into rings of approximately 4 mm in length. Care is taken not to damage the endothelium.

-

Mounting: Each aortic ring is suspended between two stainless steel hooks in an organ bath chamber containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 10). The solution is maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Transducer Connection: The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are equilibrated for 60-90 minutes under a resting tension of approximately 2 grams, with the Krebs solution being replaced every 15-20 minutes.

-

Viability and Endothelium Integrity Check: The viability of the smooth muscle is tested by contracting the rings with 60 mM KCl. Endothelial integrity is confirmed by observing >80% relaxation upon addition of acetylcholine (B1216132) (ACh, 1 µM) after pre-contraction with phenylephrine (PE, 1 µM).

-

Experimental Protocol: After washing and re-equilibration, the rings are pre-contracted to a stable plateau with PE (1 µM). A cumulative concentration-response curve is then generated by adding zofenoprilat in increasing concentrations (e.g., 100 nM to 1 mM) to the bath.

-

Data Analysis: The relaxation induced by each concentration is expressed as a percentage of the maximal contraction induced by PE.

Conclusion

The endothelial protective mechanisms of zofenoprilat are comprehensive and robust, stemming significantly from the antioxidant and signaling properties of its unique sulfhydryl group. By mitigating oxidative stress, inhibiting NF-κB-driven inflammation, and enhancing the bioavailability of the crucial signaling molecules NO and H₂S, zofenoprilat offers a multi-pronged approach to preserving and restoring endothelial function. These pleiotropic effects, which are largely independent of ACE inhibition, distinguish zofenoprilat from other agents in its class and underscore its potential for broad cardiovascular protection. The experimental data and protocols provided in this guide offer a framework for further research into the vasculoprotective benefits of sulfhydryl-containing ACE inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. reprocell.com [reprocell.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sfrbm.org [sfrbm.org]

- 6. Characterization of zofenoprilat as an inducer of functional angiogenesis through increased H2S availability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogen sulfide accounts for the peripheral vascular effects of zofenopril independently of ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Free Radical Scavenging Properties of Zofenoprilat

For Researchers, Scientists, and Drug Development Professionals

Introduction